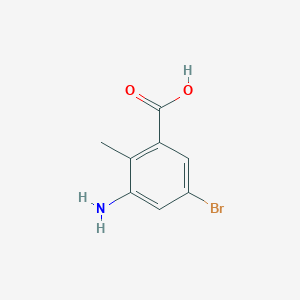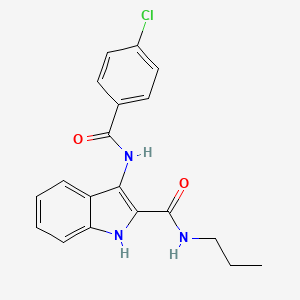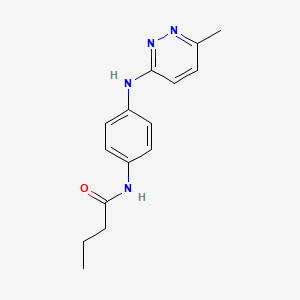
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide were not found, a related study describes the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles .Aplicaciones Científicas De Investigación
Chemical Reactivity and Compound Formation
One aspect of research on related compounds to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide includes studying their chemical reactivity and the synthesis of new derivatives. For instance, the reactivity of certain pyrazolo[5,1-c][1,2,4]triazine derivatives under various conditions has been explored, leading to the formation of new amides through acylation reactions. This type of research underpins the development of compounds with potential pharmacological applications due to their diverse biological activities (Mironovich & Shcherbinin, 2014).
Biological Activities and Potential Pharmacological Uses
Research into compounds similar to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide often focuses on their biological activities, which can lead to potential pharmacological applications. Studies have shown that derivatives of pyrazolopyridines exhibit significant antioxidant, antitumor, and antimicrobial activities. These findings highlight the therapeutic potential of such compounds in treating various diseases and conditions (El‐Borai et al., 2013).
Herbicide Development
Further applications include the development of herbicides based on pyridazinone compounds. Research has shown that these compounds can inhibit photosynthesis in plants, making them effective as herbicides. This is particularly relevant for agricultural science and the development of new strategies for weed control (Hilton et al., 1969).
Corrosion Inhibition
Additionally, pyrazole derivatives have been studied for their corrosion inhibition properties, with some showing promising results in protecting metals against corrosion in acidic environments. This research is important for materials science, especially in industries where metal longevity and integrity are crucial (Yadav et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a key role in many cellular processes, including cell growth and survival .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Tyrosine kinases, which could be a potential target of this compound, are involved in key processes linked to cell growth and survival .
Result of Action
Related compounds have shown anti-angiogenic and dna cleavage activities .
Propiedades
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-4-15(20)17-13-8-6-12(7-9-13)16-14-10-5-11(2)18-19-14/h5-10H,3-4H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPXJYRBZKGZOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384561.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)
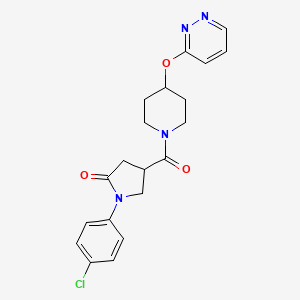
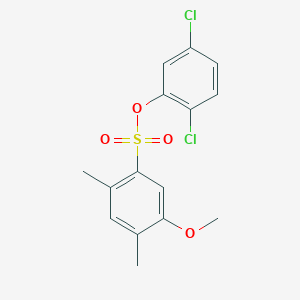
![Methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2384567.png)
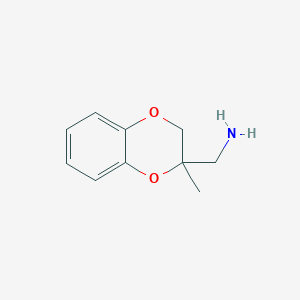
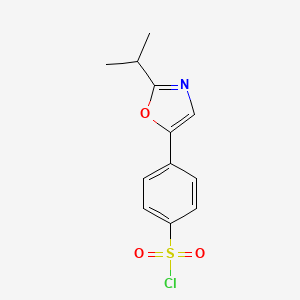
![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2384573.png)
![2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2384574.png)
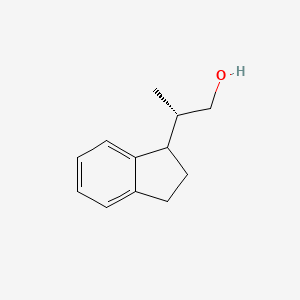
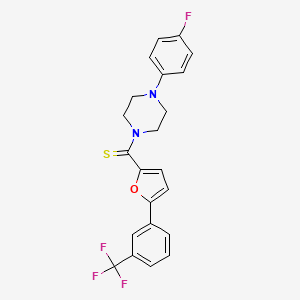
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2384581.png)
